molecular formula C8H8N4O4S B3087054 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid CAS No. 1170596-58-3

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B3087054
CAS RN: 1170596-58-3
M. Wt: 256.24 g/mol
InChI Key: WHJKBJNKJYZUCL-UHFFFAOYSA-N
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Description

The compound “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid” is not available in the retrieved sources.

Scientific Research Applications

Preparation of Aminothiazoles

This compound is used as a reagent in the preparation of aminothiazoles . Aminothiazoles are a class of organic compounds that have been studied for their potential therapeutic applications, particularly as γ-secretase modulators .

Potential JAK2 Inhibitors

The compound is also involved in the synthesis of amino-pyrido-indol-carboxamides . These compounds are being researched as potential JAK2 inhibitors for the therapy of myeloproliferative disorders .

TGF-β1 and Active A Signaling Inhibitors

The compound is used in the synthesis of pyridine derivatives . These derivatives are being studied as inhibitors of TGF-β1 and active A signaling , which play crucial roles in cell proliferation, differentiation, and other cellular functions.

Inhibitors of c-Met Kinase

The compound is used in the synthesis of MK-2461 analogs . These analogs are being researched as inhibitors of c-Met kinase, a protein that has been implicated in the development and progression of cancer .

Antileishmanial Activity

The compound has been studied for its antileishmanial activity . Leishmaniasis is a disease caused by parasites of the genus Leishmania, and there is ongoing research into new treatments.

Antimalarial Activity

The compound has shown promising results in the treatment of malaria . In particular, it has demonstrated significant inhibition effects against Plasmodium berghei , a parasite that causes malaria in certain animals and is often used in research as a model organism.

Ligand for Transition Metals

The compound has been used as a ligand for both early (Cr, Mo, W, and Mn) and late transition metals (Co, Ni, and Pd) . This makes it useful in the field of coordination chemistry, where it can help to form complexes with these metals .

Synthesis of Tris(pyrazolyl)methane Ligands

The compound has been used in the synthesis of tris(pyrazolyl)methane ligands . These ligands have been studied for their ability to bind to various metals, which could have potential applications in catalysis and other areas of chemistry .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4S/c1-11-5-6(4-9-11)17(15,16)12-3-2-7(10-12)8(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJKBJNKJYZUCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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